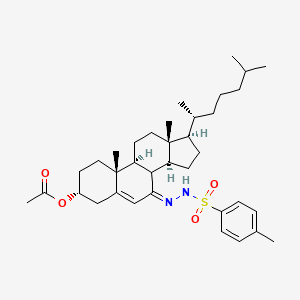
トロンボキサンA2カリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thromboxane A2 Potassium Salt is a biologically active metabolite derived from arachidonic acid. It is formed through the action of thromboxane A2 synthase on prostaglandin endoperoxide. This compound plays a crucial role in various biological processes, including platelet aggregation, vasoconstriction, and proliferation. Due to its significant impact on cardiovascular health, it has been extensively studied in the context of cardiovascular diseases and cancer progression .
科学的研究の応用
Thromboxane A2 Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the cyclooxygenase pathway and the synthesis of bioactive lipids.
Biology: Researchers utilize it to investigate the mechanisms of platelet aggregation and vasoconstriction.
Medicine: It is studied for its role in cardiovascular diseases, cancer progression, and inflammatory responses. .
Industry: The compound is used in the development of diagnostic assays and therapeutic agents targeting thromboxane pathways
準備方法
Synthetic Routes and Reaction Conditions: Thromboxane A2 Potassium Salt is synthesized from arachidonic acid via the cyclooxygenase pathway. The pivotal intermediate in this pathway is prostaglandin H2, which is converted to thromboxane A2 by thromboxane A2 synthase. The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the stability of the compound .
Industrial Production Methods: Industrial production of thromboxane A2 Potassium Salt involves large-scale synthesis using bioreactors. The process requires precise control of temperature, pH, and enzyme concentrations to optimize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions: Thromboxane A2 Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve mild temperatures and neutral pH.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, with reaction conditions tailored to maintain the integrity of the compound.
Major Products: The major products formed from these reactions include thromboxane B2, a biologically inactive metabolite, and various substituted derivatives that retain biological activity .
作用機序
Thromboxane A2 Potassium Salt exerts its effects by binding to the thromboxane prostanoid receptor on the surface of platelets and vascular smooth muscle cells. This binding triggers a cascade of intracellular signaling events, leading to platelet activation, shape change, and aggregation. The compound also induces vasoconstriction by acting on vascular smooth muscle cells, thereby reducing blood flow and promoting hemostasis .
類似化合物との比較
Prostaglandin H2: The precursor to thromboxane A2, involved in various inflammatory and cardiovascular processes.
Thromboxane B2: A biologically inactive metabolite of thromboxane A2, used as a marker for thromboxane A2 synthesis.
12-Hydroxyheptadecatrienoic Acid: A by-product of thromboxane A2 synthesis with potential biological activities
Uniqueness: Thromboxane A2 Potassium Salt is unique due to its potent prothrombotic and vasoconstrictive properties. Unlike its similar compounds, it has a direct role in promoting platelet aggregation and vasoconstriction, making it a critical target for therapeutic interventions in cardiovascular diseases .
特性
IUPAC Name |
potassium;(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5.K/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23;/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,18-,20+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQDUCSUDZWQQM-SFFQMIBFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31KO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858478 |
Source


|
| Record name | Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98509-73-0 |
Source


|
| Record name | Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)







![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide](/img/structure/B586071.png)
![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)
